molecular formula C7H2BrCl2NS B1505588 2-Bromo-4,6-dichlorobenzo[d]thiazole

2-Bromo-4,6-dichlorobenzo[d]thiazole

Cat. No. B1505588
M. Wt: 282.97 g/mol
InChI Key: JOWWHJWZSDCXRX-UHFFFAOYSA-N
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Patent
US05888940

Procedure details

A solution of 98 mmol of methyl magnesium chloride in tetrahydrofruan was added dropwise to a solution of 14 g (49 mmol) of 2-bromo-4,6-dichlorobenzothiazole in 200 ml of tetrahydrofuran, which solution had been cooled to -78° C. After 2 hours, acidification was effected with 10% strength hydrochloric acid and the product was then extracted with diethyl ether. The organic phase was washed with water, saturated aqueous sodium bicarbonate solution and water, dried over sodium sulfate and finally evaporated down. Purification of the crude product was effected by means of silica gel chromatography (eluent: 5:1 petroleum ether/methyl tert-butyl ether). Yield: 5.2 g.
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Cl.Br[C:5]1[S:6][C:7]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:8]=2[N:9]=1.Cl>O1CCCC1>[Cl:15][C:10]1[C:8]2[N:9]=[CH:5][S:6][C:7]=2[CH:13]=[C:12]([Cl:14])[CH:11]=1

Inputs

Step One
Name
Quantity
98 mmol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
14 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was then extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water, saturated aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
finally evaporated down
CUSTOM
Type
CUSTOM
Details
Purification of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=CC2=C1N=CS2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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